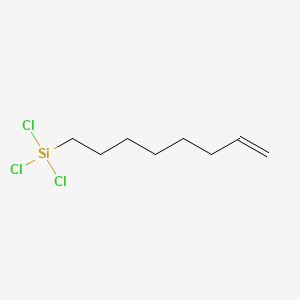

7-Octenyltrichlorosilane

描述

7-Octenyltrichlorosilane is an organosilicon compound with the molecular formula C8H15Cl3Si. It is a derivative of trichlorosilane and features a vinyl group at the terminal end of an octyl chain. This compound is known for forming self-assembled monolayers on various substrates, making it valuable in surface modification and adhesion promotion .

准备方法

Synthetic Routes and Reaction Conditions: 7-Octenyltrichlorosilane can be synthesized through the hydrosilylation of 1-octene with trichlorosilane. The reaction typically requires a platinum-based catalyst, such as chloroplatinic acid, and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:

CH2=CH(CH2)6H+HSiCl3→CH2=CH(CH2)6SiCl3

Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities .

化学反应分析

Hydrolysis Reactions

7-Octenyltrichlorosilane reacts readily with water or moisture, undergoing hydrolysis to form silanols and hydrochloric acid. This reaction is critical for its ability to form self-assembled monolayers (SAMs) on hydroxyl-rich substrates like glass, silica, or alumina .

Reaction Equation :

Key Observations :

-

Kinetics : Rapid hydrolysis occurs in the presence of trace moisture, necessitating anhydrous handling .

-

Byproducts : HCl generation necessitates controlled environments to prevent corrosion or side reactions .

Photochemical Oxidation

Under UV irradiation in the presence of oxygen, this compound undergoes photolysis, leading to oxidative degradation. Studies on γ-Al₂O₃ substrates functionalized with SAMs of this compound revealed:

Products Identified :

| Product | IR Peaks (cm⁻¹) | Assignment |

|---|---|---|

| Alkyl nitrates (RONO₂) | 1638, 1280 | Nitrate stretching |

| Peroxy nitrates (ROONO₂) | 1700, 1298 | Carbonyl and nitrate |

Mechanistic Insights :

-

Primary Pathway : OH radicals abstract hydrogen from the alkyl chain, leading to peroxy radical intermediates .

-

Secondary Reactions : Nitration and carbonyl formation occur via reactions with atmospheric NOₓ species .

Substitution Reactions

The trichlorosilane group undergoes nucleophilic substitution with alcohols, amines, and other nucleophiles, enabling covalent surface functionalization.

General Reaction :

Applications :

-

Surface Grafting : Substitution with alkoxy or amino groups tailors surface hydrophobicity/reactivity .

-

Bioconjugation : Amine-terminated surfaces enable immobilization of biomolecules like enzymes or antibodies .

Interaction with Inorganic Substrates

This compound forms stable SAMs on metal oxides (e.g., Al₂O₃, SiO₂) via siloxane (Si–O–M) bonds. Key characteristics include:

| Substrate | Bond Strength (kJ/mol) | SAM Stability |

|---|---|---|

| γ-Al₂O₃ | ~200 | Stable in dry conditions |

| SiO₂ | ~250 | Resists hydrolysis |

Environmental Sensitivity :

科学研究应用

Chemical Applications

Surface Functionalization

7-Octenyltrichlorosilane is primarily utilized in the synthesis of functionalized surfaces. The ability to form SAMs enables the modification of surface properties, such as hydrophobicity and chemical reactivity. These modified surfaces are essential in various applications, including:

- Microfabrication : Used in creating biosensors and microfluidic devices.

- Coatings : Enhances the durability and performance of coatings by improving adhesion.

Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| n-Octyltrichlorosilane | Similar structure but lacks the vinyl group. |

| Hexyltrichlorosilane | Shorter alkyl chain, less effective for SAMs. |

| Vinyltrichlorosilane | Lacks a long alkyl chain, limited stability. |

| This compound | Unique combination of long alkyl chain and vinyl group allows for versatile applications. |

Biological Applications

Biomaterial Modification

In biological contexts, this compound is employed to enhance the biocompatibility of materials used in medical devices and implants. The formation of SAMs can significantly improve cell adhesion and proliferation on biomaterials.

- Tissue Engineering : Facilitates cell attachment and growth on scaffolds.

- Drug Delivery Systems : Modifies surfaces to control drug release rates and improve targeting.

Case Studies

- Micro-capillary Systems : Research demonstrated that OTTS-modified micro-capillaries improved fluidic control in biomedical devices by enhancing interactions with polymer brushes.

- Self-Assembled Monolayers on Silicon Wafers : Studies focused on SAM formation showed potential for developing advanced biosensors.

Medical Applications

Drug Delivery Systems

this compound is being investigated for its role in drug delivery systems. The ability to modify surfaces allows for controlled release mechanisms that can improve therapeutic efficacy.

- Medical Implants : Enhances integration with biological tissues, reducing rejection rates.

Industrial Applications

Coatings, Adhesives, and Sealants

In industrial settings, this compound is used in producing high-performance coatings, adhesives, and sealants. Its ability to modify surface properties makes it valuable for improving product durability and performance.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Growth Kinetics : SAMs formed from OTTS follow Langmuir adsorption kinetics; full monolayers can be achieved rapidly under optimal conditions.

- Proteomic Studies : Investigations revealed changes in protein adsorption profiles on OTTS-modified surfaces, impacting downstream biological activities.

- Dosage Effects in Animal Models : The biological effects vary with dosage; low doses can promote beneficial interactions while high doses may exhibit cytotoxicity.

| Property | Description |

|---|---|

| Chemical Structure | Trichlorosilane derivative forming self-assembled monolayers (SAMs). |

| Biochemical Interactions | Modifies surface properties; interacts with enzymes and proteins. |

| Cellular Effects | Enhances adhesion; influences proliferation; potential cytotoxicity at high doses. |

| Applications | Surface modification in biosensors; tissue engineering; drug delivery systems. |

作用机制

The primary mechanism of action for 7-octenyltrichlorosilane involves the formation of covalent bonds with hydroxyl groups on surfaces, leading to the creation of self-assembled monolayers. These monolayers modify the surface properties, such as hydrophobicity and adhesion. The vinyl group at the terminal end can also participate in further chemical reactions, enhancing the versatility of the compound .

相似化合物的比较

n-Octyltrichlorosilane: Similar structure but lacks the vinyl group.

Hexyltrichlorosilane: Shorter alkyl chain.

Vinyltrichlorosilane: Lacks the long alkyl chain.

Uniqueness: 7-Octenyltrichlorosilane is unique due to its combination of a long alkyl chain and a terminal vinyl group. This structure allows it to form stable monolayers and participate in additional chemical reactions, making it more versatile compared to its analogs .

生物活性

7-Octenyltrichlorosilane (OTTS) is a silane compound known for its ability to form self-assembled monolayers (SAMs) on various substrates. This property makes it valuable in numerous applications, particularly in surface modification and biochemical interactions. The biological activity of OTTS is primarily linked to its interactions with biomolecules, influencing cellular processes and surface characteristics.

OTTS acts by forming a SAM on surfaces, which alters their chemical and physical properties. The formation of these monolayers can enhance adhesion and modify the interaction between biomolecules and surfaces. The trichlorosilane group in OTTS reacts with hydroxyl groups on surfaces, leading to covalent bond formation that stabilizes the SAM. This process is crucial for applications in biosensors, drug delivery systems, and tissue engineering .

The biochemical properties of OTTS are significant for its biological activity:

- Surface Modification : OTTS modifies the surface characteristics of substrates, promoting better adhesion for cells and biomolecules. This is particularly important in cell culture applications where surface properties can influence cell behavior.

- Enzyme Interactions : The compound can affect enzyme activity by providing a specific microenvironment that enhances or inhibits function. This modulation can impact metabolic pathways and cellular signaling .

- Gene Expression : OTTS has been shown to influence gene expression related to cell signaling and metabolism, thereby affecting cellular responses.

Cellular Effects

The effects of OTTS on cells include:

- Adhesion and Proliferation : SAMs formed by OTTS can enhance cell adhesion, which is critical for cell proliferation and differentiation. Studies have indicated that the presence of such modified surfaces can lead to increased cell growth rates in culture .

- Toxicity at High Concentrations : While low doses promote beneficial interactions, higher concentrations of OTTS may exhibit cytotoxic effects, including skin corrosion and eye irritation.

Research Findings

Recent studies have provided insights into the biological activity of OTTS:

- Growth Kinetics : Research indicated that the growth kinetics of SAMs formed from OTTS follow Langmuir adsorption kinetics, with parameters influenced by humidity and concentration. Full monolayers can be achieved within minutes under optimal conditions .

- Proteomic Studies : Investigations into the interaction of OTTS-modified surfaces with biomolecules have revealed changes in protein adsorption profiles, impacting downstream biological activities such as enzyme function and cellular signaling pathways .

- Animal Model Studies : In vivo studies demonstrate that the biological effects of OTTS vary with dosage, showing potential for both therapeutic applications at low doses and adverse effects at higher concentrations .

Case Studies

Several case studies highlight the applications of OTTS in biological contexts:

- Micro-capillary Systems : A study utilized OTTS to functionalize micro-capillaries, enhancing their interaction with polymer brushes for improved fluidic control in biomedical devices .

- Self-Assembled Monolayers : Research focused on the formation of SAMs from OTTS on silicon wafers demonstrated its potential in microfabrication techniques, which are essential for developing biosensors and other biomedical devices .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Chemical Structure | Trichlorosilane derivative forming SAMs |

| Biochemical Interactions | Modifies surface properties; interacts with enzymes and proteins |

| Cellular Effects | Enhances adhesion; influences proliferation; potential cytotoxicity at high doses |

| Applications | Surface modification in biosensors; tissue engineering; drug delivery systems |

属性

IUPAC Name |

trichloro(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFISPHKHJHQREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068717 | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-52-4 | |

| Record name | 7-Octenyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。